Baking Time Stability vs. HMF and Furosine
In einkorn water biscuits baked at 205 °C for increasing durations (25 to 75 min), glucosylisomaltol (GLI) content remained unchanged across all time points, whereas furosine increased up to 50 min and HMF began forming only after 50 min of baking [1]. This kinetic divergence establishes GLI as a more stable, end-point indicator of advanced browning that does not exhibit progressive accumulation artifacts during extended thermal exposure.
| Evidence Dimension | Change in concentration with baking time at 205 °C |
|---|---|
| Target Compound Data | No significant change in glucosylisomaltol concentration from 25 to 75 min |
| Comparator Or Baseline | Furosine increased up to 50 min; HMF started forming only after 50 min |
| Quantified Difference | Qualitative kinetic divergence: GLI remains stable; furosine and HMF exhibit time-dependent accumulation |
| Conditions | Whole meal einkorn water biscuits baked at 205 °C for 25, 35, 45, 55, 65, and 75 min |
Why This Matters
This stability profile enables procurement decisions favoring glucosylisomaltol as a reliable, non-drifting marker for quality control protocols that require consistent baseline measurements across variable processing times.
- [1] Santa Cruz Olivos, J. E., De Noni, I., Hidalgo, A., Brandolini, A., Yilmaz, V. A., Cattaneo, S., & Ragg, E. M. (2021). Phenolic acid content and in vitro antioxidant capacity of einkorn water biscuits as affected by baking time. European Food Research and Technology, 247, 677-686. View Source
